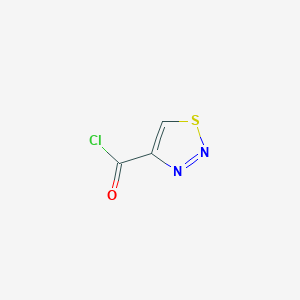

1,2,3-Thiadiazole-4-carbonyl chloride

Descripción general

Descripción

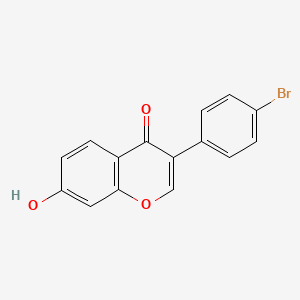

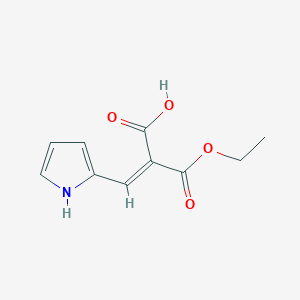

1,2,3-Thiadiazole-4-carbonyl chloride is a chemical compound that belongs to the thiadiazole family, which is characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. Thiadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives can be achieved through various methods. One such method for synthesizing 4,5-disubstituted 1,2,3-thiadiazoles involves the nucleophilic addition of α-diazo carbonyl compounds to carbon disulfide under mild conditions, which is an operationally simple and straightforward approach . This method utilizes carbon disulfide, a readily available and inexpensive reagent, highlighting the efficiency and practicality of the synthesis process for thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using different spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, was also analyzed using density functional theory (DFT) calculations, which showed good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of functional groups such as amino groups or halogens can facilitate reactions like hydrogen bonding or nucleophilic substitution. For example, in the case of 5-phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles, intermolecular hydrogen bonding plays a significant role in the formation of consistent dimers, which is crucial for their potential application as trypanocidal agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the presence of different substituents can affect their electronic properties, as seen in the study of frontier molecular orbitals and molecular electrostatic potential maps . Additionally, the liquid crystalline behavior of certain 1,3,4-thiadiazole compounds has been linked to the length of the alkoxy chain attached to the phenyl moiety, with longer chains favoring the formation of the Smectic C phase . These properties are essential for the design and application of thiadiazole-based materials in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Isoxazole and Azoles

1,2,3-Thiadiazole-4-carbonyl chloride is used in the synthesis of assemblies of isoxazole and azoles. This involves the 1,3-dipolar cycloaddition reaction of enamines with nitrile oxides, leading to the formation of isoxazole rings. Such synthetic processes are crucial in developing heterocyclic compounds used in various chemical applications (Efimov et al., 2016).

Anticancer Agent Synthesis

Compounds incorporating the 1,2,3-thiadiazole moiety, synthesized using 1,2,3-Thiadiazole-4-carbonyl chloride, have shown potential as anticancer agents. This involves creating novel thiazole and 1,3,4-thiadiazole derivatives, which have been tested for their efficacy against various cancer cell lines (Gomha et al., 2017).

Herbicidal Activity

Derivatives of 1,2,3-thiadiazole, synthesized using 1,2,3-Thiadiazole-4-carbonyl chloride, have been found to exhibit herbicidal activities. These compounds, particularly acylpyrazole derivatives containing the 1,2,3-thiadiazole ring, show significant inhibitory effects on certain plants, potentially offering a new class of herbicides (Cheng & Shi, 2012).

Photostabilization of Polymers

1,2,3-Thiadiazole-4-carbonyl chloride derivatives have been used for the photostabilization of polymers, such as polyvinyl chloride (PVC). This involves using thiadiazole derivatives as additives to enhance the stability of PVC against UV light degradation, indicating a potential application in materials science (Tomi et al., 2017).

Safety And Hazards

Direcciones Futuras

The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

Propiedades

IUPAC Name |

thiadiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-3(7)2-1-8-6-5-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDHDEOGCBGOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424526 | |

| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Thiadiazole-4-carbonyl chloride | |

CAS RN |

4100-17-8 | |

| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

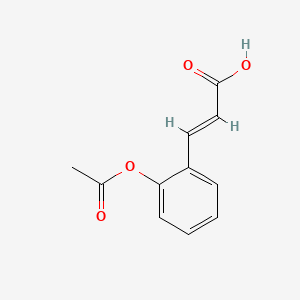

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

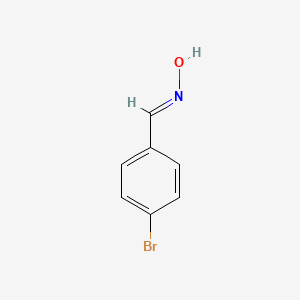

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)